molecular formula C11H9N3O4 B14146439 (2E)-2-[(6-hydroxy-4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarboxamide

(2E)-2-[(6-hydroxy-4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarboxamide

Cat. No.: B14146439
M. Wt: 247.21 g/mol
InChI Key: CETIJPIMOIQYIS-YIXHJXPBSA-N
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Description

(2E)-2-[(6-hydroxy-4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarboxamide: is a complex organic compound that belongs to the class of hydrazinecarboxamides. This compound is characterized by the presence of a chromen-4-one moiety, which is a derivative of chromone, and a hydrazinecarboxamide group. The compound’s unique structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-[(6-hydroxy-4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarboxamide typically involves the condensation of 6-hydroxy-4-oxo-4H-chromene-3-carbaldehyde with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted hydrazinecarboxamide derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent due to its ability to interact with specific molecular targets.

Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-[(6-hydroxy-4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

  • (2E)-2-[(6-hydroxy-4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarboxamide
  • This compound
  • This compound

Uniqueness: The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets

Properties

Molecular Formula

C11H9N3O4

Molecular Weight

247.21 g/mol

IUPAC Name

[(E)-(6-hydroxy-4-oxochromen-3-yl)methylideneamino]urea

InChI

InChI=1S/C11H9N3O4/c12-11(17)14-13-4-6-5-18-9-2-1-7(15)3-8(9)10(6)16/h1-5,15H,(H3,12,14,17)/b13-4+

InChI Key

CETIJPIMOIQYIS-YIXHJXPBSA-N

Isomeric SMILES

C1=CC2=C(C=C1O)C(=O)C(=CO2)/C=N/NC(=O)N

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C(=CO2)C=NNC(=O)N

solubility

10.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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